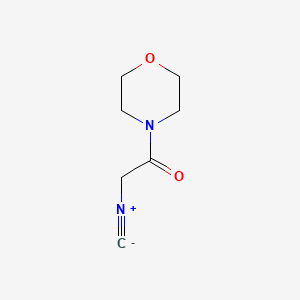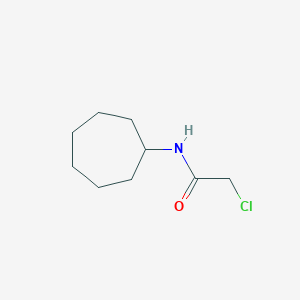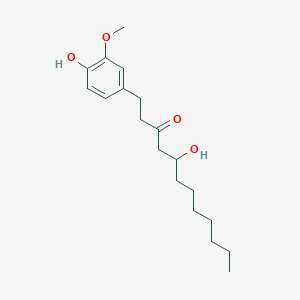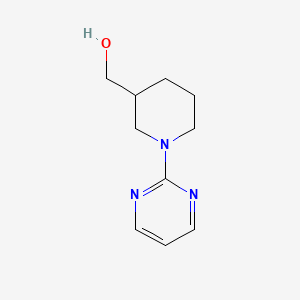
(1-(Pyrimidin-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(Pyrimidin-2-yl)piperidin-3-yl)methanol: is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . This compound features a pyrimidine ring attached to a piperidine ring, which is further connected to a methanol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol typically involves the reaction of pyrimidine derivatives with piperidine intermediates. One common method includes the use of pyrimidine-2-carbaldehyde and 3-piperidinemethanol under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or other halogenating agents in the presence of a base.
Major Products:
Oxidation: Pyrimidin-2-yl piperidin-3-one.
Reduction: Pyrimidin-2-yl piperidin-3-ylmethane.
Substitution: Pyrimidin-2-yl piperidin-3-yl halide.
Scientific Research Applications
Chemistry: (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions between heterocyclic compounds and biological macromolecules. It helps in understanding the binding mechanisms and effects on proteins and enzymes .
Medicine: The compound is explored for its potential therapeutic properties. It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for creating polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in proteins, affecting their function. The piperidine ring provides additional binding affinity and specificity .
Comparison with Similar Compounds
(1-(Pyridin-2-yl)piperidin-3-yl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-yl)methanol: Contains a trifluoromethyl group, which alters its chemical properties and reactivity.
Uniqueness: (1-(Pyrimidin-2-yl)piperidin-3-yl)methanol is unique due to its combination of a pyrimidine ring and a piperidine ring, which provides a distinct set of chemical and biological properties. This makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-3-1-6-13(7-9)10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWULXIMAKWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424185 | |
| Record name | (1-pyrimidin-2-ylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419557-05-4 | |
| Record name | (1-pyrimidin-2-ylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


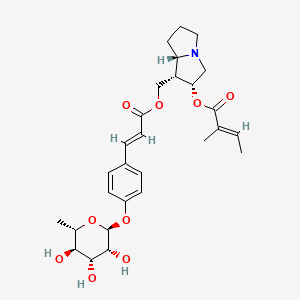
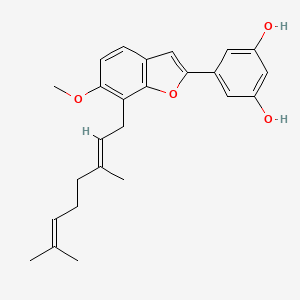
![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)
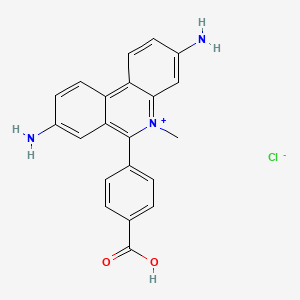
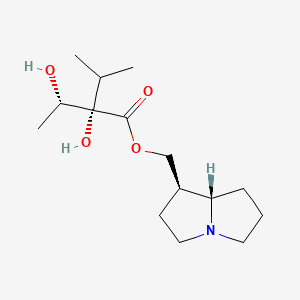
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
